molecular formula C12H16O2 B1326522 1-(But-3-enoxymethyl)-4-methoxybenzene CAS No. 142860-83-1

1-(But-3-enoxymethyl)-4-methoxybenzene

Cat. No.: B1326522
CAS No.: 142860-83-1
M. Wt: 192.25 g/mol
InChI Key: VGARYMKJVDCIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-enoxymethyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a but-3-enoxymethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-enoxymethyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzyl alcohol with but-3-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-enoxymethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-(But-3-enoxymethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-enoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a precursor to reactive intermediates that participate in further chemical transformations. The pathways involved may include enzyme-mediated reactions and interactions with cellular components.

Comparison with Similar Compounds

  • 1-(But-3-enoxymethyl)-4-hydroxybenzene
  • 1-(But-3-enoxymethyl)-4-ethoxybenzene
  • 1-(But-3-enoxymethyl)-4-methylbenzene

Comparison: 1-(But-3-enoxymethyl)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(but-3-enoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-10-11-5-7-12(13-2)8-6-11/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGARYMKJVDCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648737
Record name 1-{[(But-3-en-1-yl)oxy]methyl}-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142860-83-1
Record name 1-{[(But-3-en-1-yl)oxy]methyl}-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.